molecular formula C20H17N3O3 B11558785 N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B11558785
M. Wt: 347.4 g/mol
InChI Key: AKWFIPNGNLANKW-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound that features a benzodioxole and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2-(naphthalen-2-yl)hydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst concentration would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its combination of benzodioxole and naphthalene moieties, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C20H17N3O3/c24-20(12-21-17-7-6-15-3-1-2-4-16(15)10-17)23-22-11-14-5-8-18-19(9-14)26-13-25-18/h1-11,21H,12-13H2,(H,23,24)/b22-11+

InChI Key

AKWFIPNGNLANKW-SSDVNMTOSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CNC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CNC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.